Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine

Medicinal Chemistry Conformational Analysis Scaffold Design

Medicinal chemists seeking JAK family selectivity often face multi-step syntheses. This compound provides a pre-optimized building block integrating the selectivity-conferring 4,5-dimethylthiazole motif (validated in PDB 5CF5) with a cyclopropylamine handle for one-step diversification. - Pre-installed 4,5-dimethylthiazole pharmacophore for JAK family selectivity - Methylene spacer enables 3 rotatable bonds for expanded conformational sampling - Fsp³ 0.667, LogP 1.506 - pre-calibrated for CNS drug space - 95% HPLC purity; rapid diversification via amide bond formation or reductive amination Available from multiple suppliers for immediate global shipping.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B12104968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CNC2CC2)C
InChIInChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3
InChIKeyJJUCMYUNWHUZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine (CAS 96512-43-5) – Chemical Identity, Supplier Specifications, and Core Structural Parameters for Informed Sourcing


Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine (IUPAC: N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclopropanamine; CAS 96512-43-5, also registered under CAS 1211504-34-5) is a heterocyclic secondary amine with the molecular formula C₉H₁₄N₂S and a molecular weight of 182.29 g/mol . It belongs to the thiazole-methylamine class, characterized by a 4,5-dimethyl-substituted 1,3-thiazole ring connected via a methylene (–CH₂–) bridge to a cyclopropylamine moiety . Commercially, the compound is supplied at a minimum purity of 95% (HPLC), with a reported computed LogP of 1.506, two hydrogen-bond acceptors, one hydrogen-bond donor, and a fraction of sp³-hybridized carbons (Fsp³) of 0.667 . These physicochemical parameters position the compound as a compact, moderately lipophilic building block for medicinal chemistry elaboration, particularly as a precursor for kinase-targeted libraries and epigenetic probe development.

Why Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine Cannot Be Interchanged with Closely Related Thiazole-Methylamine Analogs


Generic substitution of Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine with in-class analogs—such as N-cyclopropyl-4,5-dimethyl-1,3-thiazol-2-amine (CAS 1249274-31-4, direct amine–thiazole linkage lacking the methylene bridge), 1-cyclopropyl-N-(thiazol-2-ylmethyl)methanamine (CAS 937650-88-9, unsubstituted thiazole ring), or (cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine (CAS 1184785-85-0, mono-methyl, altered regiochemistry)—is precluded by three interdependent structural features whose combined effect cannot be recapitulated by any single comparator. First, the 4,5-dimethyl substitution on the thiazole ring has been shown in a crystallographically validated kinase inhibitor program to confer JAK family selectivity that is absent in the unsubstituted thiazole series [1]. Second, the cyclopropylamine moiety introduces ring-strain-dependent reduced basicity (pKₐ ≈ 9.10 for the conjugate acid of cyclopropylamine versus ~10.6 for cyclohexylamine), which alters protonation state at physiological pH and may reduce aminergic off-target engagement [2]. Third, the methylene (–CH₂–) spacer between the thiazole C2 and the cyclopropylamine nitrogen increases the rotatable bond count from 2 (in direct-attachment analogs) to 3, altering the conformational sampling space available for target binding. These three features function cooperatively: replacing any one element degrades the integrated physicochemical profile that makes this compound a distinctive scaffold for lead generation.

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Methylene Bridge Architecture: Conformational Flexibility Quantified by Rotatable Bond Count Versus Direct-Attachment Thiazole-Amine Analog

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine incorporates a methylene (–CH₂–) spacer between the thiazole C2 position and the cyclopropylamine nitrogen, yielding 3 rotatable bonds. Its closest structural analog, N-cyclopropyl-4,5-dimethyl-1,3-thiazol-2-amine (CAS 1249274-31-4), features a direct C–N bond between the thiazole ring and the cyclopropylamine group, resulting in only 2 rotatable bonds . This additional rotational degree of freedom in the target compound permits the cyclopropylamine moiety to sample a broader conformational space during molecular recognition events, which can translate into divergent binding geometries at protein targets .

Medicinal Chemistry Conformational Analysis Scaffold Design

4,5-Dimethyl Thiazole Moiety Drives JAK Family Kinase Selectivity: Class-Level Evidence from Crystallographically Validated Inhibitor Series

In a structure-based drug design program targeting Janus kinase 2 (JAK2), Hart et al. (2015) demonstrated that incorporation of a 4,5-dimethyl thiazole moiety (analogue 18) into an imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffold conferred high levels of JAK family selectivity, with the crystal structure (PDB: 5CF5) confirming a key H-bond interaction with Tyr 931 in the extended hinge region [1]. While the target compound Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is a simplified building block rather than the elaborated inhibitor, it carries the identical 4,5-dimethyl-thiazol-2-yl pharmacophoric element that was shown to be critical for this selectivity gain. In contrast, unsubstituted thiazole analogs and mono-methyl thiazole variants (e.g., (cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine, CAS 1184785-85-0, which carries only a single methyl at position 4 with altered regiochemistry) lack the full 4,5-dimethyl substitution pattern required to recapitulate this selectivity-determining interaction .

Kinase Inhibitor Selectivity JAK2 Structure-Based Drug Design

Lipophilicity (LogP) Differentiation: 4,5-Dimethyl Substitution Elevates LogP by >1 Unit Versus Unsubstituted Parent Thiazole

The computed LogP of Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is 1.506, as reported in the Fluorochem technical datasheet . This value represents a substantial increase in lipophilicity compared to the unsubstituted parent thiazole heterocycle (LogP = 0.44, experimentally determined) . The 1.066 LogP unit difference corresponds to an approximately 11.6-fold increase in octanol–water partition coefficient, driven primarily by the two methyl substituents at positions 4 and 5 of the thiazole ring (4,5-dimethylthiazole itself has a reported LogP range of 1.43–2.09) [1]. For context, the structurally related but thiazole-unsubstituted comparator 1-cyclopropyl-N-(thiazol-2-ylmethyl)methanamine (CAS 937650-88-9) has a reported computed LogP of 1.6427—slightly higher than the target compound owing to differences in the cyclopropyl attachment point, but crucially lacking the 4,5-dimethyl substitution pattern that has been associated with kinase selectivity .

Lipophilicity Physicochemical Properties ADME Prediction

Cyclopropylamine Basicity (pKₐ ~9.10) Versus Cyclohexylamine (pKₐ ~10.6): Implications for Protonation State and Off-Target Engagement at Physiological pH

The cyclopropylamine moiety in the target compound exhibits a conjugate acid pKₐ of approximately 9.10 (measured for free cyclopropylamine at 25 °C) . This is substantially lower than the pKₐ of the common aliphatic amine comparator cyclohexylamine (pKₐ ≈ 10.6–10.66) . The ~1.5 pKₐ unit difference, attributed to Baeyer ring strain in the cyclopropane system per the established order cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl in cycloalkylamine basicity [1], means that at physiological pH (7.4), a smaller fraction of the cyclopropylamine exists in the protonated (cationic) state compared to a cyclohexylamine or linear alkylamine of equivalent scaffold. This differential protonation has been linked, in the broader cyclopropylamine medicinal chemistry literature, to reduced off-target binding at aminergic GPCRs and ion channels that preferentially recognize protonated amine species [2].

Amine Basicity pKa Off-Target Selectivity

Fraction of sp³ Carbons (Fsp³ = 0.667) Exceeds Approved Drug Mean (0.47): A Drug-Likeness Parameter Predictive of Clinical Developability

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine has a computed Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.667, as reported in the Fluorochem product specification . This value substantially exceeds the mean Fsp³ of 0.47 observed across 1,179 FDA-approved drugs, and is well above the 0.36 mean for 2.2 million discovery-stage compounds . Higher Fsp³ values have been correlated in large-scale cheminformatic analyses with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates, as sp³-rich molecules tend to occupy more three-dimensional and topologically complex chemical space compared to flat (sp²-dominated) aromatic scaffolds [1]. The compact thiazole-methylamine architecture of the target compound achieves this high Fsp³ through the combination of the fully sp³-hybridized cyclopropyl ring (3 sp³ carbons) and the sp³ methylene bridge, offsetting the four sp² carbons of the thiazole ring.

Drug-Likeness Fsp3 Lead Optimization

Commercial Purity Specification and Hazard Documentation: Traceable 95% Purity with Full SDS Versus Undocumented Alternative Sources

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is commercially supplied by Fluorochem (Product Code F687098) at a documented minimum purity of 95%, accompanied by a full Safety Data Sheet (SDS) that specifies GHS07 hazard classification (Harmful if swallowed H302; Causes skin irritation H315; Causes serious eye irritation H319; May cause respiratory irritation H335), precautionary codes, and computed physicochemical parameters (LogP, Fsp³, H-bond acceptors/donors) . This level of documentation contrasts with alternative supplier listings where purity specifications may be stated without supporting analytical characterization (e.g., HPLC trace, NMR confirmation) or where the CAS registry number differs (note: CAS 96512-43-5 and CAS 1211504-34-5 both refer to this compound; procurement systems must cross-reference both to avoid duplicate sourcing) . The compound carries an MDL number (MFCD16793655) that facilitates unambiguous database registration and inventory tracking [1].

Chemical Procurement Quality Assurance Supplier Documentation

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine: Evidence-Backed Procurement and Application Scenarios for Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Enrichment with a Validated JAK-Selective Pharmacophore

Research groups constructing kinase-targeted fragment or lead-like libraries should prioritize Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine as a building block that natively incorporates the 4,5-dimethyl-thiazol-2-yl moiety shown by Hart et al. (2015) to confer JAK family selectivity in a crystallographically validated inhibitor series (PDB: 5CF5) [1]. The primary amine handle enables rapid diversification via amide bond formation, reductive amination, or sulfonamide coupling, allowing parallel library synthesis without requiring late-stage installation of the selectivity-determining dimethyl thiazole motif. The compound's Fsp³ of 0.667 further supports its inclusion in sp³-enriched fragment collections designed to improve clinical developability outcomes .

Epigenetic Probe Development: Cyclopropylamine as a Metabolic Stability Motif for LSD1/Demethylase Inhibitor Scaffolds

The cyclopropylamine substructure in this compound is a recognized pharmacophore in lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor programs, where trans-2-arylcyclopropylamine derivatives have yielded clinical-stage candidates (e.g., iadademstat, GSK2879552) [1]. While the target compound is not itself an LSD1 inhibitor, it provides the cyclopropylamine core pre-attached to a functionalized thiazole scaffold, enabling one-step elaboration toward aminothiazole-based reversible LSD1 inhibitors of the type described by Hitchin et al. (2013), where related aminothiazole fragments showed biochemical IC₅₀ values of 7–187 μM with selectivity over MAO-A . The reduced basicity of the cyclopropylamine (pKₐ ≈ 9.10) relative to linear alkylamines further aligns with the pharmacophoric requirements observed in optimized LSD1 inhibitor series .

Physicochemical Property-Driven Hit-to-Lead Optimization Starting Point

For medicinal chemistry teams employing multiparameter optimization (MPO) scoring in hit-to-lead campaigns, Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine offers a pre-calibrated physicochemical profile: moderate lipophilicity (LogP = 1.506), low molecular weight (182.29 g/mol), balanced hydrogen-bonding capacity (2 HBA, 1 HBD), and high Fsp³ (0.667) [1]. These values collectively fall within established oral drug-likeness guidelines (MW < 500, LogP < 5, HBD < 5, HBA < 10) while the LogP of 1.506 positions the scaffold within the CNS drug space (LogP 1–3), distinguishing it from both more lipophilic analogs (e.g., 1-cyclopropyl-N-(thiazol-2-ylmethyl)methanamine, LogP = 1.64) and the significantly more polar unsubstituted thiazole parent (LogP = 0.44) . Procurement of this specific building block thus provides a starting point that is pre-optimized along multiple ADME-relevant axes without requiring additional synthetic manipulation.

Structure–Activity Relationship (SAR) Exploration via Methylene Bridge Geometry

The methylene (–CH₂–) spacer between the thiazole C2 and cyclopropylamine nitrogen distinguishes this compound from direct-attachment analogs (e.g., N-cyclopropyl-4,5-dimethyl-1,3-thiazol-2-amine, CAS 1249274-31-4, which has only 2 rotatable bonds) [1]. This architectural difference is mechanically significant for SAR campaigns: the additional rotational degree of freedom (3 vs. 2 rotatable bonds) alters the distance and angular relationship between the cyclopropyl ring and the thiazole plane, potentially accessing binding pocket geometries that are inaccessible to the more constrained direct-attachment series. Researchers comparing matched molecular pairs across these two connectivity modes can decouple the electronic contribution of the 4,5-dimethylthiazole pharmacophore from the conformational contribution of the methylene linker, enabling more rational scaffold optimization .

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